5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE
Description
5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE: is a heterocyclic compound that features a benzimidazole core fused with a naphthylmethyl sulfide group. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-2-(naphthalen-2-ylmethylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13-6-9-17-18(10-13)21-19(20-17)22-12-14-7-8-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDSNOYVGUNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents include formic acid, trimethyl orthoformate, and carbon disulfide in alkaline alcoholic solutions .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the reaction catalyzed by copper(I) chloride and N,N,N’,N’-tetramethylethylenediamine in dimethyl sulfoxide at elevated temperatures has been shown to produce good yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anticancer, and antiviral properties. It has been studied for its ability to inhibit various enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the activity of these targets . This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE
- 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-PHENYLMETHYL) SULFIDE
- 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-CHLOROMETHYL) SULFIDE
Uniqueness: The unique combination of the benzimidazole core with the naphthylmethyl sulfide group in 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE provides it with distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs .
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